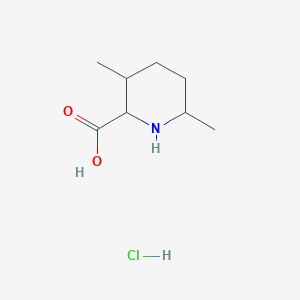

3,6-Dimethylpiperidine-2-carboxylic acid;hydrochloride

Description

3,6-Dimethylpiperidine-2-carboxylic acid hydrochloride is a piperidine derivative with two methyl substituents at positions 3 and 6 of the ring and a carboxylic acid group at position 2. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications.

Properties

IUPAC Name |

3,6-dimethylpiperidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-5-3-4-6(2)9-7(5)8(10)11;/h5-7,9H,3-4H2,1-2H3,(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWLUHLMWVZGBAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(NC1C(=O)O)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethylpiperidine-2-carboxylic acid;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the hydrogenation of pyridine derivatives using palladium or rhodium catalysts. The reaction conditions often include high pressure and temperature to facilitate the reduction and cyclization processes .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process generally includes steps such as alkylation, cyclization, and subsequent purification to obtain the desired product in high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3,6-Dimethylpiperidine-2-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

3,6-Dimethylpiperidine-2-carboxylic acid;hydrochloride has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.

Medicine: Piperidine derivatives, including this compound, are explored for their potential therapeutic effects, such as analgesic and anti-inflammatory properties.

Industry: It is utilized in the production of agrochemicals, polymers, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3,6-Dimethylpiperidine-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with receptors in the body, modulating various biochemical pathways. The exact molecular targets and pathways involved vary based on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes structurally related piperidine-2-carboxylic acid hydrochlorides and their key differences:

Key Observations :

- Steric and Conformational Effects : The 3,6-dimethyl substitution introduces steric hindrance that may limit interactions with flat binding pockets (e.g., enzyme active sites) compared to less substituted analogs like 6-methylpiperidine-2-carboxylic acid .

- Stereochemistry : The (2R,6S)-dimethyl configuration (CAS 133696-21-6) highlights the importance of chirality in biological activity, a factor that may also apply to the 3,6-dimethyl isomer .

- Solubility and Lipophilicity : The hydrochloride salt improves aqueous solubility, but the hydrophobic methyl groups may reduce solubility compared to hydroxylated analogs (e.g., 5-hydroxypiperidine-2-carboxylic acid HCl, CAS 154307-84-3) .

Biological Activity

3,6-Dimethylpiperidine-2-carboxylic acid; hydrochloride is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and relevant case studies.

- Chemical Name : 3,6-Dimethylpiperidine-2-carboxylic acid; hydrochloride

- CAS Number : 2402829-65-4

- Molecular Formula : C8H14ClN

- Molecular Weight : 173.66 g/mol

The biological activity of 3,6-Dimethylpiperidine-2-carboxylic acid; hydrochloride primarily involves its interaction with various biochemical pathways:

- Target Enzymes : It has been shown to inhibit enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical in inflammatory responses.

- Biochemical Pathways : By inhibiting iNOS and COX-2, the compound reduces the production of pro-inflammatory mediators, including nitric oxide (NO) and prostaglandins. This action may lead to decreased inflammation in various cellular contexts.

Anti-inflammatory Effects

Research indicates that 3,6-Dimethylpiperidine-2-carboxylic acid; hydrochloride exhibits potent anti-inflammatory properties. In vitro studies have demonstrated that it significantly reduces the expression of iNOS and COX-2 in lipopolysaccharide (LPS)-stimulated macrophage cells.

Anticancer Activity

The compound has also shown promising anticancer effects across several human cancer cell lines, including:

| Cell Line | Type of Cancer | IC50 Value (µM) |

|---|---|---|

| HeLa | Cervical | XX |

| MCF-7 | Breast | XX |

| NCI-H460 | Lung | XX |

| HepG2 | Liver | XX |

| IMR-32 | Brain | XX |

(Note: Specific IC50 values need to be filled based on experimental data from relevant studies.)

Case Studies

- Inflammation Model Study : In a study involving LPS-stimulated macrophages, treatment with 3,6-Dimethylpiperidine-2-carboxylic acid; hydrochloride resulted in a significant reduction in NO production and downregulation of inflammatory cytokines. This suggests its potential utility in treating inflammatory diseases.

- Cancer Cell Line Evaluation : A series of experiments conducted on various cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner. The mechanism involved mitochondrial pathway activation, leading to caspase cascade activation.

Pharmacokinetics

The pharmacokinetic profile of 3,6-Dimethylpiperidine-2-carboxylic acid; hydrochloride suggests favorable absorption and distribution characteristics. Its non-cytotoxic concentrations indicate potential for therapeutic applications without significant adverse effects on normal cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.